molecular formula C12H19ClF3N B1430994 [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride CAS No. 1423034-08-5

[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride

Cat. No.: B1430994
CAS No.: 1423034-08-5
M. Wt: 269.73 g/mol
InChI Key: FQJJGPQHZGLHRB-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an adamantane core, with a methanamine group and hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(trifluoromethyl)adamantane with methanamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features may allow it to interact with proteins and enzymes, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new medications targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and adamantane core contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other trifluoromethyl-containing compounds and contributes to its specific properties and applications .

Properties

IUPAC Name

[3-(trifluoromethyl)-1-adamantyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3N.ClH/c13-12(14,15)11-4-8-1-9(5-11)3-10(2-8,6-11)7-16;/h8-9H,1-7,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJJGPQHZGLHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423034-08-5
Record name [3-(trifluoromethyl)adamantan-1-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride
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[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride
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[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride
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[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride
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[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride
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[3-(Trifluoromethyl)adamantan-1-yl]methanamine hydrochloride

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